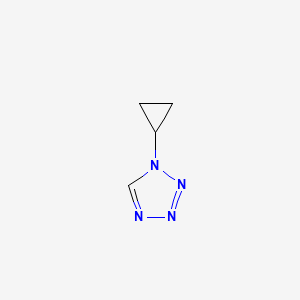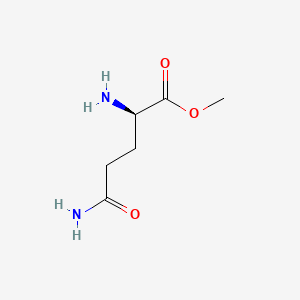
(R)-Methyl 2,5-diamino-5-oxopentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-Methyl 2,5-diamino-5-oxopentanoate is a chiral compound with potential applications in various fields of science and industry. This compound is characterized by its unique structure, which includes two amino groups and a keto group on a pentanoate backbone. The ®-configuration indicates the specific spatial arrangement of the atoms, which can influence the compound’s reactivity and interactions with other molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl 2,5-diamino-5-oxopentanoate typically involves the use of chiral catalysts or starting materials to ensure the correct stereochemistry. One common method involves the reaction of a suitable keto acid with a chiral amine under controlled conditions to form the desired product. The reaction conditions often include specific temperatures, solvents, and catalysts to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of ®-Methyl 2,5-diamino-5-oxopentanoate may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste, ensuring a consistent supply of high-quality product for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
®-Methyl 2,5-diamino-5-oxopentanoate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the keto group to an alcohol, altering the compound’s properties.
Substitution: The amino groups can participate in substitution reactions, where other functional groups replace the amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
®-Methyl 2,5-diamino-5-oxopentanoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ®-Methyl 2,5-diamino-5-oxopentanoate involves its interaction with specific molecular targets and pathways. The compound’s amino and keto groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. These interactions can modulate various biological processes, making the compound a valuable tool for studying biochemical pathways and developing new therapies.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-Methyl 2,5-diamino-5-oxopentanoate: The enantiomer of ®-Methyl 2,5-diamino-5-oxopentanoate, with a different spatial arrangement of atoms.
2,5-Diamino-5-oxopentanoic acid: A related compound lacking the methyl ester group.
Methyl 2,5-diamino-5-oxopentanoate: The racemic mixture containing both ®- and (S)-enantiomers.
Uniqueness
®-Methyl 2,5-diamino-5-oxopentanoate is unique due to its specific ®-configuration, which can influence its reactivity and interactions with other molecules. This stereochemistry can result in different biological activities and properties compared to its enantiomer or racemic mixture.
Propriétés
Formule moléculaire |
C6H12N2O3 |
|---|---|
Poids moléculaire |
160.17 g/mol |
Nom IUPAC |
methyl (2R)-2,5-diamino-5-oxopentanoate |
InChI |
InChI=1S/C6H12N2O3/c1-11-6(10)4(7)2-3-5(8)9/h4H,2-3,7H2,1H3,(H2,8,9)/t4-/m1/s1 |
Clé InChI |
GBDRMPRTNVKBAD-SCSAIBSYSA-N |
SMILES isomérique |
COC(=O)[C@@H](CCC(=O)N)N |
SMILES canonique |
COC(=O)C(CCC(=O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Azido-2-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B13498156.png)
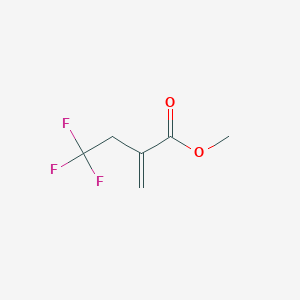
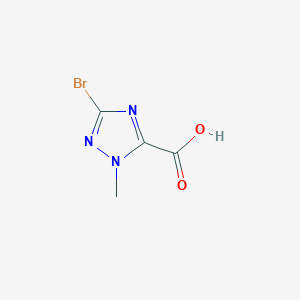
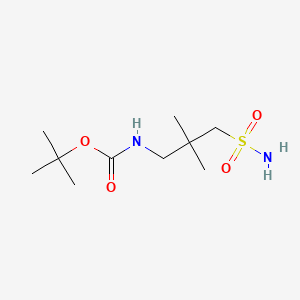
![tert-butyl N-{[3-(chlorosulfonyl)phenyl]methyl}carbamate](/img/structure/B13498176.png)
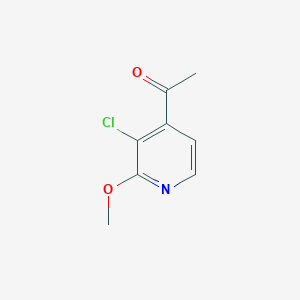
![4-Fluoro-1-[(prop-2-en-1-yloxy)carbonyl]piperidine-4-carboxylic acid](/img/structure/B13498191.png)
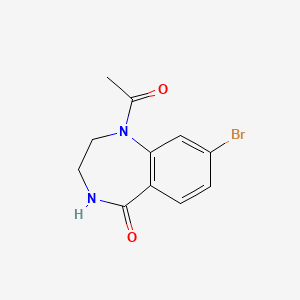
![1-[5-Amino-2-(difluoromethoxy)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B13498203.png)
![(1R,7S)-4-{bicyclo[1.1.1]pentan-1-yl}-4-azatricyclo[5.2.1.0,2,6]decane-3,5-dione](/img/structure/B13498208.png)


